3-Chloro-4-methoxy-2-picoline-N-oxide
Description
3-Chloro-4-methoxy-2-picoline-N-oxide is a heteroaromatic compound featuring a pyridine ring substituted with chlorine (Cl), methoxy (OCH₃), and methyl groups at positions 2, 3, and 4, respectively, with an N-oxide functional group. This compound is of interest in medicinal and materials chemistry due to its electronic and steric properties, which influence reactivity and binding interactions.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
3-chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO2/c1-5-7(8)6(11-2)3-4-9(5)10/h3-4H,1-2H3 |
InChI Key |
YLZZTHNZBXWOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC(=C1Cl)OC)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The N-oxide group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-oxidized analogs like 4-chloro-N-methylpicolinamide.
- Steric Hindrance : The methoxy group at C4 in the target compound may impose greater steric hindrance than the chloro group in 3-chloro-N-phenyl-phthalimide, affecting its reactivity in substitution reactions.
Reactivity Differences :
- The N-oxide group in the target compound may facilitate coordination with metals, unlike non-oxidized analogs.
- Chlorine at C3 in the target compound is less reactive toward nucleophilic substitution than chlorine at C4 in 4-chloro-N-methylpicolinamide due to electronic deactivation by the N-oxide group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-4-methoxy-2-picoline-N-oxide, and what critical parameters influence yield?
- Methodological Answer : The compound is synthesized via N-oxidation of the parent pyridine derivative, followed by selective functionalization. Key steps include:
- N-Oxidation : Use hydrogen peroxide or peracids under controlled temperatures (e.g., 60–80°C) to avoid over-oxidation .
- Substitution : Introduce chloro and methoxy groups via electrophilic substitution, optimizing reaction time and solvent polarity (e.g., chlorobenzene for reflux conditions) .
- Critical Parameters : Reaction temperature, stoichiometry of oxidizing agents, and purification methods (e.g., recrystallization with ethanol) significantly impact yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and N-oxide formation (e.g., deshielding of pyridine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding supramolecular interactions (e.g., CCDC data for analogous N-oxides) .
- Thermal Analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) assesses thermal stability and phase transitions .
Q. What are the key considerations for safe handling and storage based on its reactive groups?
- Methodological Answer :
- Handling : Use closed systems to avoid dust inhalation; wear nitrile gloves, safety goggles, and lab coats. Local exhaust ventilation is recommended .
- Storage : Store in airtight containers away from oxidizers and moisture. Limited stability data suggest refrigeration for long-term preservation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for N-oxide formation under varying conditions?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Byproduct Analysis : Employ HPLC or LC-MS to quantify impurities and adjust purification protocols (e.g., column chromatography vs. recrystallization) .
Q. What methodologies are suitable for investigating supramolecular interactions in crystalline forms?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence crystal packing .
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bond donors/acceptors) and their contributions to lattice stability .
- Computational Modeling : Density functional theory (DFT) predicts interaction energies and polymorph stability .
Q. What advanced analytical approaches are recommended for identifying byproducts in its synthesis?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Detects trace byproducts via exact mass matching .
- Multidimensional NMR : --HSQC and COSY spectra differentiate regioisomers or oxidation byproducts .
- Synchrotron XRD : Resolves minor crystalline impurities in bulk samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
